N-Cyclohexyl-N-(1-(thiophen-2-yl)ethyl)acrylamide
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Overview
Description
N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE typically involves the condensation of cyclohexylamine with a thiophene derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine in carbon tetrachloride or nitrating agents like nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced amides, and substituted thiophene compounds .
Scientific Research Applications
N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE: shares similarities with other thiophene derivatives such as:
Uniqueness
What sets N-CYCLOHEXYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclohexyl group and the prop-2-enamide moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H21NOS |
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Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-(1-thiophen-2-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NOS/c1-3-15(17)16(13-8-5-4-6-9-13)12(2)14-10-7-11-18-14/h3,7,10-13H,1,4-6,8-9H2,2H3 |
InChI Key |
NWFVXNPRLHARGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)N(C2CCCCC2)C(=O)C=C |
Origin of Product |
United States |
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